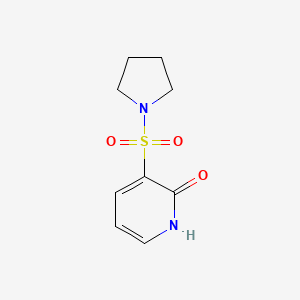

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Übersicht

Beschreibung

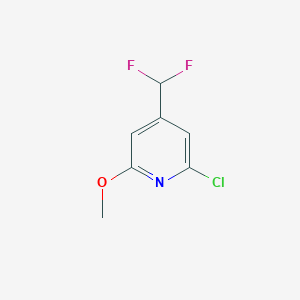

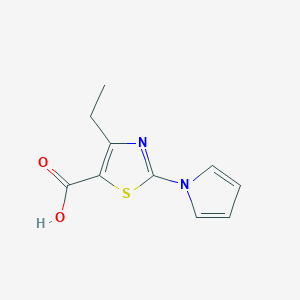

“3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” is a compound that contains a pyrrolidine ring, a sulfone group, and a pyridinone ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Sulfone is a functional group consisting of two oxygen atoms single-bonded to a sulfur atom. Pyridinone is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, sulfone, and pyridinone rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfone and pyridinone groups, both of which are polar and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfone and pyridinone groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Potassium-Competitive Acid Blocker Development

A novel potassium-competitive acid blocker (P-CAB), designed for treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases, was developed using pyrrole derivatives including compounds similar to 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. These compounds showed potent H(+),K(+)-ATPase inhibitory activity and effective gastric acid secretion inhibition in vivo, surpassing proton pump inhibitors in efficacy and duration (Arikawa et al., 2012).

Crystal Structure and DFT Studies

The crystal structure of a compound related to 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, specifically 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was investigated, revealing essential coplanar structures and intermolecular interactions. Density functional theory (DFT) calculations were employed to correlate experimental and calculated geometric parameters, contributing to a deeper understanding of the molecular structure and its implications for further research (Krishnan et al., 2021).

Organocatalyst in Chemical Reactions

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one derivatives have been utilized as organocatalysts in chemical reactions. For instance, they catalyzed the asymmetric Michael reaction of cyclohexanone and nitroolefins, demonstrating high catalytic activity and selectivity. This application underscores the versatility of these compounds in synthetic chemistry (Syu et al., 2010).

Synthesis of Highly Substituted 2(1H)-Pyridones

The compound has been instrumental in the synthesis of highly substituted 2(1H)-pyridones. Techniques involving diazo transfer and subsequent reactions facilitated the creation of compounds with potential utility in various chemical processes, highlighting its role in innovative synthetic methods (Padwa et al., 1999).

Development of Antimicrobial Agents

Research has also explored the use of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one derivatives in developing antimicrobial agents. Specifically, studies on novel 6-substituted derivatives of this compound showed promising antibacterial, antifungal, and antitubercular activities, indicating its potential in the pharmaceutical industry (Patel et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-9-8(4-3-5-10-9)15(13,14)11-6-1-2-7-11/h3-5H,1-2,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYVSIKKARDWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)

![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)

![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)

![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)